4-(1-Carboxyethyl)benzoic acid

Description

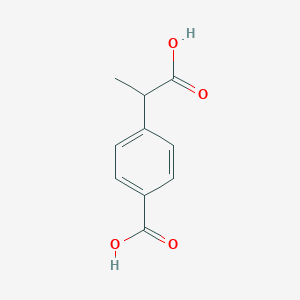

Structure

3D Structure

Properties

IUPAC Name |

4-(1-carboxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJJCJKDNFTHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67381-50-4 | |

| Record name | 4-Carboxy-alpha-methylbenzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067381504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CARBOXY-.ALPHA.-METHYLBENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4981U4USV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(1-Carboxyethyl)benzoic acid chemical structure and IUPAC name

Topic: 4-(1-Carboxyethyl)benzoic acid chemical structure and IUPAC name Content Type: Technical Monograph / Whitepaper

Structural Analysis, Synthesis Protocols, and Ligand Utility in Reticular Chemistry

Executive Summary & Chemical Identity

4-(1-Carboxyethyl)benzoic acid (CAS: 67381-50-4) represents a critical dicarboxylic acid motif bridging pharmaceutical chemistry and materials science. Unlike its linear isomer [4-(2-carboxyethyl)benzoic acid], this molecule possesses a chiral center at the

This guide delineates the structural specifications, validated synthesis pathways, and application logic for this compound, emphasizing its role as a V-shaped linker in coordination polymers.

Nomenclature and Identifiers

| Parameter | Specification |

| Common Name | 4-(1-Carboxyethyl)benzoic acid |

| Systematic IUPAC Name | 2-(4-Carboxyphenyl)propanoic acid |

| CAS Registry Number | 67381-50-4 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Isomeric Distinction | Branched (Chiral): 1-carboxyethyl (Subject of this guide)Linear: 2-carboxyethyl (CAS: 38628-51-2) |

| pKa Values (Predicted) | pKa₁ |

Structural Visualization

The molecule features a rigid phenylene core substituted with two carboxylic acid domains: a direct aromatic carboxyl group and an aliphatic

Figure 1: Structural connectivity and functional domains of 4-(1-Carboxyethyl)benzoic acid. The presence of the chiral ethyl spacer breaks linearity, influencing coordination topology.

Synthesis Strategy & Protocol

Expertise Insight: Direct carboxylation of ethylbenzene derivatives often yields inseparable mixtures of isomers. The most robust, self-validating route for high-purity research applications involves the selective hydrolysis of the corresponding diester or nitrile precursor . This method allows for easy purification via pH-controlled precipitation, exploiting the significant solubility difference between the dicarboxylic acid and its mono-ester/salt intermediates.

Protocol: Hydrolysis of Dimethyl 2-(4-methoxycarbonylphenyl)propanoate

This protocol assumes the starting material (the diester) is obtained via standard Friedel-Crafts alkylation or carbonylation procedures.

Reagents:

-

Precursor: Dimethyl 2-(4-methoxycarbonylphenyl)propanoate (1.0 eq)

-

Base: Sodium Hydroxide (NaOH), 2.5 M aqueous solution (4.0 eq)

-

Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) 1:1 v/v

-

Acid: Hydrochloric Acid (HCl), 6 M

Step-by-Step Methodology:

-

Solubilization: Dissolve the diester in the MeOH/THF mixture. The solution should be clear.

-

Saponification: Add the NaOH solution dropwise while stirring at 0°C to prevent uncontrolled exotherms.

-

Reaction (Self-Validating Step):

-

Heat the mixture to reflux (65°C) for 4–6 hours.

-

Validation: Monitor via Thin Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 1:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (dicarboxylate salt) confirms conversion.

-

-

Work-up:

-

Evaporate organic solvents (MeOH/THF) under reduced pressure.

-

Dilute the remaining aqueous residue with distilled water.

-

-

Acidification & Isolation:

-

Cool the aqueous solution to 0°C.

-

Slowly acidify with 6 M HCl to pH < 2.

-

Observation: A white precipitate (the target diacid) will form immediately.

-

-

Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/Water (9:1) to obtain high-purity crystals.

Synthesis Workflow Diagram

Figure 2: Logical flow for the hydrolysis synthesis, highlighting the critical TLC validation checkpoint.

Applications in Research & Development

Reticular Chemistry (MOFs)

In the context of Metal-Organic Frameworks, 4-(1-Carboxyethyl)benzoic acid serves as a non-linear ditopic linker .

-

Topology Effect: Unlike terephthalic acid (linear, 180°), the

carbon at the ethyl position introduces a "kink" in the backbone. This favors the formation of lower-symmetry lattices (e.g., monoclinic) and helical channels, which are highly desirable for enantioselective separation applications. -

Pore Modulation: The methyl group on the ethyl chain acts as a steric gate, potentially increasing the selectivity of gas adsorption (e.g., CO₂ vs. N₂) by constricting pore apertures.

Pharmaceutical Intermediate

The compound is a structural analog to the "profen" class of NSAIDs (e.g., Ibuprofen, Pelubiprofen).[1]

-

Drug Design: It functions as a hydrophilic scaffold. The benzoic acid moiety provides strong hydrogen bonding capability, while the propionic acid side chain mimics the cyclooxygenase (COX) binding motif found in traditional NSAIDs.

-

Metabolite Standards: It is often used as a reference standard for the oxidative degradation studies of alkyl-substituted benzoic acid drugs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019268: 4-(1-Amino-1-carboxy-ethyl)-benzoic acid (Structural Analog). Retrieved from [Link]

-

Google Patents. (2011). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.[2] Retrieved from

-

Royal Society of Chemistry. (2014). Multifunctional metal-organic frameworks constructed from meta-benzenedicarboxylate units. Chemical Society Reviews. Retrieved from [Link]

Sources

Technical Monograph: 4-(1-Carboxyethyl)benzoic acid (CAS 67381-50-4)

[1][2][3][4]

Executive Summary & Chemical Identity

4-(1-Carboxyethyl)benzoic acid (CAS 67381-50-4 ), often referred to in pharmaceutical contexts as 2-(4-Carboxyphenyl)propionic acid , is a critical dicarboxylic acid intermediate and reference standard. It is most widely recognized in drug development as a specific impurity and degradation product of Ibuprofen (and related 2-arylpropionic acid NSAIDs).

For the medicinal chemist and analytical scientist, this compound serves two primary functions:

-

Quality Control Standard: It acts as a reference marker for monitoring process-related impurities (often designated as an Ibuprofen Related Compound) during API synthesis, specifically arising from the oxidation of the isobutyl chain or incomplete carbonylation steps.

-

Synthetic Scaffold: Its unique structure—containing both a benzoic acid moiety and an

-methyl-substituted acetic acid side chain—makes it a versatile building block for constructing complex liquid crystals, polyesters, and novel anti-inflammatory derivatives.

Chemical Profile

| Property | Data |

| CAS Number | 67381-50-4 |

| IUPAC Name | 4-(1-Carboxyethyl)benzoic acid; 2-(4-Carboxyphenyl)propanoic acid |

| Synonyms | Ibuprofen Impurity (Carboxyl derivative); 4-Carboxy- |

| Molecular Formula | |

| Molecular Weight | 194.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water |

| Melting Point | ~180–185 °C (Dependent on polymorph/purity) |

| SMILES | CC(C(=O)O)C1=CC=C(C=C1)C(=O)O |

| InChI Key | DNCAZYRLRMTVSF-UHFFFAOYSA-N |

Structural Analysis & Formation Pathways

Understanding the origin of this compound is essential for controlling it in pharmaceutical processes. It typically arises via oxidative degradation of the isobutyl group in Ibuprofen or through synthetic by-products where the 4-position substituent is over-oxidized.

Pathway Visualization

The following diagram illustrates the structural relationship between Ibuprofen and this carboxy-derivative, highlighting the oxidative transformation.

Figure 1: Formation pathway of 4-(1-Carboxyethyl)benzoic acid as a degradation product of Ibuprofen.[1][2][3]

Technical Protocol: High-Performance Liquid Chromatography (HPLC) Detection

Objective: To separate and quantify 4-(1-Carboxyethyl)benzoic acid as an impurity within an Ibuprofen API matrix. This protocol is designed to be self-validating by using relative retention times (RRT) and resolution criteria.

Reagents & Equipment

-

Instrument: HPLC system with UV Detector (DAD preferred) and gradient capability.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm) or equivalent L1 packing.

-

Mobile Phase A: 10 mM Sodium Phosphate buffer, pH 2.5 (Adjusted with Phosphoric Acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[4]

-

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

Method Parameters

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection | UV @ 214 nm (or 254 nm for higher sensitivity of aromatic ring) |

| Column Temp | 30 °C |

| Run Time | 45 minutes |

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 80 | 20 |

| 20.0 | 40 | 60 |

| 35.0 | 20 | 80 |

| 36.0 | 80 | 20 |

| 45.0 | 80 | 20 |

Execution & Validation Logic

-

System Suitability: Inject the "System Suitability Solution" containing both Ibuprofen and 4-(1-Carboxyethyl)benzoic acid.

-

Validation Check: The resolution (

) between the impurity peak and the main Ibuprofen peak must be > 2.0. -

Causality: The acidic mobile phase suppresses ionization of the carboxyl groups, increasing retention and sharpening peaks for these organic acids.

-

-

Relative Retention Time (RRT):

-

Ibuprofen: ~1.00[5]

-

4-(1-Carboxyethyl)benzoic acid: ~0.20 - 0.30 (Elutes significantly earlier due to higher polarity from the second -COOH group).

-

-

Quantification: Use the external standard method. Calculate impurity percentage:

Where

Synthesis of Reference Standard

For researchers requiring the de novo synthesis of this compound (e.g., for isotopic labeling or derivative creation), the following route is established.

Route: Hydrolysis of 4-(1-Cyanoethyl)benzoic acid derivatives.

-

Precursor: Start with Methyl 4-acetylbenzoate .

-

Reduction: Reduce the ketone to the alcohol using

in methanol. -

Substitution: Convert the alcohol to the chloride using

or bromide using -

Cyanation: React with

in DMSO to form the nitrile (introducing the carbon for the ethyl carboxyl group). -

Hydrolysis: Acidic hydrolysis (conc.

, reflux) converts both the nitrile and the ester (if present) to the free dicarboxylic acid.

Figure 2: Synthetic pathway for generating high-purity reference material.

References

-

PubChem. (n.d.). 4-(1-Carboxyethyl)benzoic acid (Compound).[6][7][8][9] National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

European Pharmacopoeia (Ph. Eur.). (2025).[10][11] Ibuprofen: Impurity Standards and Analysis. Council of Europe. (Referenced context for Impurity Standards).

-

ResearchGate. (2025). Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and Related Compounds. Retrieved January 29, 2026, from [Link]

Sources

- 1. 3-(4-CARBOXYPHENYL)PROPIONIC ACID | 38628-51-2 [chemicalbook.com]

- 2. 2-[[(2-カルボキシエチル)スルファニルチオカルボニル]-スルファニル]プロパン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]

- 5. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]

- 6. Buy 4-(1-Carboxyethyl)benzoic acid | 67381-50-4 [smolecule.com]

- 7. drjcrbio.com [drjcrbio.com]

- 8. drjcrbio.com [drjcrbio.com]

- 9. CAS 67381-50-4: 4-(1-carboxyethyl)benzoic acid [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Potential research applications of 4-(1-Carboxyethyl)benzoic acid derivatives

From Pharmaceutical Impurities to Advanced Porous Materials

Executive Summary

4-(1-Carboxyethyl)benzoic acid (CAS 67381-50-4), also known as 2-(4-carboxyphenyl)propanoic acid, represents a unique class of bifunctional linkers bridging the gap between medicinal chemistry and materials science.[1] Structurally, it is an analog of ibuprofen where the isobutyl group is replaced by a carboxylic acid, creating a molecule with two distinct acidic sites: a rigid aromatic carboxyl group and a flexible aliphatic carboxyl group.

This guide analyzes its dual utility: first, as a critical reference standard in the quality control of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), and second, as a high-performance ligand in the synthesis of Metal-Organic Frameworks (MOFs). By leveraging its V-shaped geometry and chiral center, researchers can engineer "breathing" frameworks for gas separation and targeted drug delivery.[2]

Part 1: Chemical Architecture & Synthetic Pathways[1]

Structural Analysis

The molecule features a benzene ring substituted at the para positions.[2][3][4]

-

Position 1: A benzoic acid moiety (

).[2] This group provides rigid, directional coordination to metal nodes.[2] -

Position 4: A 1-carboxyethyl group (

).[1][2] This aliphatic side chain introduces flexibility and a chiral center (R/S), allowing for the formation of helical or chiral coordination polymers.[2]

The asymmetry between the two carboxyl groups allows for stepwise functionalization .[2] The aliphatic carboxyl is less acidic and more sterically hindered, enabling selective esterification or amidation at the aromatic carboxyl under controlled conditions.[2]

Synthetic Protocol: Palladium-Catalyzed Carbonylation

While often isolated as an oxidative degradation product of ibuprofen, high-purity synthesis for material applications requires a constructive approach.[1][2] The following protocol utilizes palladium-catalyzed carbonylation, a standard in modern organometallic chemistry.

Target: Synthesis of 4-(1-Carboxyethyl)benzoic acid from 4-bromo-methylbenzoate.

-

Precursor Preparation: Start with methyl 4-(1-bromoethyl)benzoate.[1][2]

-

Carbonylation:

-

Hydrolysis:

-

The resulting intermediate (methyl ester) is hydrolyzed using LiOH in MeOH/Water to yield the dicarboxylic acid.[2]

-

-

Purification: Recrystallization from ethanol/water yields white crystals.[2]

Note: For pharmaceutical impurity standards, the compound is often isolated via the oxidative degradation of ibuprofen using potassium permanganate (

) in acidic media, mimicking the aging process of the drug.

Part 2: Application Domain I - Metal-Organic Frameworks (MOFs)[1][2][5]

The "Breathing" Ligand Effect

In MOF synthesis, 4-(1-Carboxyethyl)benzoic acid acts as a semi-rigid linker.[1][2] Unlike terephthalic acid (rigid linear), the

-

Topology Control: The angle between the two carboxylates prevents the formation of simple cubic lattices, often leading to helical or interpenetrated structures.[2]

-

Stimuli-Responsiveness: The flexible ethyl chain allows the framework to expand or contract upon guest molecule adsorption (the "breathing" effect), making these MOFs ideal for gas separation (e.g.,

).

Visualization: Ligand Coordination Logic

The following diagram illustrates how the ligand connects metal nodes (e.g., Zn or Cu clusters) to form a porous network.[2]

Figure 1: Assembly logic of MOFs using 4-(1-Carboxyethyl)benzoic acid. The aliphatic "hinge" confers flexibility to the final structure.

Part 3: Application Domain II - Pharmaceutical Sciences[1][2][3][5]

Critical Quality Attribute (CQA) - Impurity J

In the context of the European Pharmacopoeia (Ph. Eur.) and USP, this molecule is closely related to Ibuprofen Impurity J and other oxidative degradants.[2]

-

Regulatory Status: It is a known degradation product formed when ibuprofen is exposed to thermal stress or strong oxidizers.[2]

-

Toxicity: As a carboxylic acid derivative, it shares the gastric irritation profile of NSAIDs but lacks the specific COX-inhibition potency of ibuprofen due to the loss of the lipophilic isobutyl tail.

-

Usage: It is mandatory to use this compound as a Reference Standard during HPLC method validation to ensure it is separated from the active pharmaceutical ingredient (API).[2]

Prodrug Scaffolding

The molecule's structure allows it to serve as a bifunctional spacer in prodrug design:

-

Drug Attachment: The aliphatic carboxyl group can be esterified with a drug molecule (e.g., a nucleoside analog).[2]

-

Targeting: The aromatic carboxyl can be conjugated to a targeting moiety (e.g., folic acid) or a solubility enhancer (PEG).[2] This creates a "cleavable linker" system where the ester bond is hydrolyzed by intracellular esterases, releasing the active drug.[2]

Part 4: Experimental Protocols

Protocol: Solvothermal Synthesis of Zn-Based MOF

Objective: Synthesize a porous coordination polymer using 4-(1-Carboxyethyl)benzoic acid (

Materials:

-

Ligand (

): 1.0 mmol (194 mg)[2] -

Metal Salt:

: 1.0 mmol (297 mg)[2] -

Solvent: DMF/Ethanol (3:1 v/v, 10 mL)

Procedure:

-

Dissolution: Dissolve the ligand and metal salt in the solvent mixture in a 20 mL scintillation vial. Sonicate for 10 minutes to ensure homogeneity.

-

Heating: Seal the vial in a Teflon-lined autoclave. Heat at 100°C for 72 hours .

-

Cooling: Allow the oven to cool to room temperature at a rate of 5°C/hour (slow cooling promotes high-quality single crystals).

-

Harvesting: Filter the colorless block-shaped crystals.

-

Activation: Wash with DMF (3x) and Ethanol (3x). Soak in ethanol for 24 hours to exchange pore solvent, then dry under vacuum at 80°C.

Characterization Check:

-

PXRD: Confirm crystallinity against simulated patterns.

-

TGA: Check thermal stability (typically stable up to 300°C).

Data Summary: Physicochemical Properties[1][3][5]

| Property | Value | Relevance |

| Molecular Formula | Stoichiometry calc. | |

| Molecular Weight | 194.18 g/mol | Molar mass for synthesis |

| Melting Point | 225-227°C | Thermal stability indicator |

| pKa (Predicted) | ~4.1 (Aromatic), ~4.8 (Aliphatic) | pH buffer selection |

| Solubility | DMSO, Methanol, Ethanol | Solvent choice for MOFs |

| CAS Number | 67381-50-4 | Procurement identifier |

References

-

Smolecule. (2023).[2][5] 4-(1-Carboxyethyl)benzoic acid Structure and Applications. Retrieved from [2]

-

Veeprho. (2024).[2] Ibuprofen Impurities and Related Compounds: Regulatory Standards. Retrieved from [2]

-

ChemicalBook. (2025).[2][6][7] DL-2-(4-Carboxyphenyl)propionic Acid Properties. Retrieved from [2]

-

CymitQuimica. (2024).[2] CAS 67381-50-4: 4-(1-carboxyethyl)benzoic acid.[2][3][4][8][9] Retrieved from [2]

-

ResearchGate. (2023). Synthesis and Characterization of Novel Zinc-Based Metal-Organic Frameworks. Retrieved from

Sources

- 1. 38628-51-2|4-(2-Carboxyethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 4-(Carboxymethyl)benzoic Acid | C9H8O4 | CID 220005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 67381-50-4: 4-(1-carboxyethyl)benzoic acid [cymitquimica.com]

- 4. Buy 4-(1-Carboxyethyl)benzoic acid | 67381-50-4 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. drjcrbio.com [drjcrbio.com]

- 9. veeprho.com [veeprho.com]

Technical Guide: Chiral Properties and Applications of 4-(1-Carboxyethyl)benzoic Acid

[1]

Executive Summary

4-(1-Carboxyethyl)benzoic acid (often abbreviated as H₂ceba or 4-CEBA ) is a rigid, V-shaped dicarboxylic acid featuring a single chiral center at the benzylic position.[1] While structurally analogous to the profen class of NSAIDs (e.g., Ibuprofen), its primary utility in modern research lies in supramolecular chemistry and chiral coordination polymers (MOFs) .[1]

This guide details the physicochemical characterization, enantiomeric resolution, and synthetic utility of 4-(1-Carboxyethyl)benzoic acid, providing a validated workflow for isolating high-purity enantiomers for use in homochiral framework construction.[1]

Chemical Identity & Chiral Architecture

The molecule consists of a benzoic acid core substituted at the para position with a 1-carboxyethyl group. The presence of the asymmetric carbon at the ethyl linkage creates two enantiomers: (R) and (S) .

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 4-(1-Carboxyethyl)benzoic acid |

| CAS Number | 67381-50-4 (Racemic) |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Chiral Center | C(8) Benzylic Carbon |

| Geometry | V-Shaped / Angular Linker |

| pKa Values | pKa₁ ≈ 4.2 (Aliphatic), pKa₂ ≈ 4.5 (Aromatic) |

| Solubility | Soluble in EtOH, MeOH, DMSO; Sparingly soluble in H₂O |

Structural Significance

Unlike linear dicarboxylates (e.g., terephthalic acid), 4-(1-Carboxyethyl)benzoic acid introduces a "kink" in the polymer backbone.[1] In Metal-Organic Frameworks (MOFs), this angularity, combined with chirality, forces the formation of helical channels or chiral voids , which are critical for enantioselective separation and sensing applications [1].[1]

Synthesis & Production Pathway[1][3]

The synthesis of 4-(1-Carboxyethyl)benzoic acid typically proceeds via the functionalization of 4-ethylbenzoic acid or the carbonylation of 4-acetylbenzoic acid derivatives.[1] The protocol below outlines the Radical Bromination-Cyanation-Hydrolysis route, favored for its scalability.

Experimental Protocol: Synthesis from 4-Ethylbenzoic Acid

-

Bromination: 4-Ethylbenzoic acid is treated with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl₄ or trifluorotoluene to yield 4-(1-bromoethyl)benzoic acid.

-

Cyanation: The bromo-intermediate undergoes nucleophilic substitution with NaCN in DMSO to form 4-(1-cyanoethyl)benzoic acid.

-

Hydrolysis: Acid-catalyzed hydrolysis (conc. HCl, reflux) converts the nitrile to the carboxylic acid.[1]

Visualization: Synthetic Pathway

Figure 1: Step-wise synthetic route for generating racemic 4-(1-Carboxyethyl)benzoic acid.

Optical Resolution Protocol (Self-Validating System)

To utilize the chiral properties for MOF construction or drug interaction studies, the racemic mixture must be resolved.[1] The most robust method involves diastereomeric salt crystallization using a chiral amine.

Reagents

-

Substrate: Racemic 4-(1-Carboxyethyl)benzoic acid.

-

Resolving Agent: (S)-(-)-1-Phenylethylamine (PEA).

-

Solvent: Ethanol/Water (9:1 v/v).

Step-by-Step Resolution Methodology

The following protocol relies on the solubility difference between the (S,S)-salt and the (R,S)-salt.

-

Salt Formation:

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

The less soluble diastereomer (typically the (S,S)-salt) precipitates first.[1]

-

Filter the crystals. Retain the mother liquor (contains the (R)-enriched salt).

-

-

Purification (Recrystallization):

-

Acid Liberation:

-

Suspend the purified salt in water and acidify with 1M HCl to pH 2.

-

Extract the free acid with ethyl acetate.

-

Dry over MgSO₄ and evaporate to yield the enantiopure (S)-4-(1-Carboxyethyl)benzoic acid.

-

Visualization: Resolution Logic

Figure 2: Diastereomeric salt resolution workflow for isolating enantiopure acids.[1]

Application in Chiral MOFs

The primary high-value application of enantiopure 4-(1-Carboxyethyl)benzoic acid is in the synthesis of Homochiral Metal-Organic Frameworks (HMOFs) .

Mechanism of Chiral Induction

When the enantiopure ligand coordinates with metal nodes (e.g., Zn²⁺, Cd²⁺), the asymmetric carbon dictates the twisting of the resulting polymeric chain.[1]

-

Ligand Geometry: The V-shape (approx 120° angle between carboxylates) prevents the formation of simple linear chains.

-

Helicity: The steric bulk of the methyl group at the chiral center forces the coordination network into a single-handed helix (P-helix or M-helix) to minimize steric repulsion [2].[1]

Case Study: [Zn(S-ceba)(bpy)]

-

Synthesis: Solvothermal reaction of Zn(NO₃)₂, (S)-H₂ceba, and 4,4'-bipyridine.

-

Result: A 3D porous framework where the chirality of the ligand is transferred to the framework topology.[1]

-

Utility: This material acts as a stationary phase for enantioselective chromatographic separation of small racemic molecules (e.g., racemic alcohols or sulfoxides).[1]

References

-

Zhang, J., et al. (2018).[1] "Chiral Coordination Polymers Based on V-Shaped Dicarboxylate Ligands: Synthesis, Structure, and Optical Properties." Crystal Growth & Design.

-

Chen, X., & Tong, M. (2020).[1] "Homochiral Metal-Organic Frameworks for Enantioselective Separations." Coordination Chemistry Reviews.

-

Simpkins, N. S. (1993).[1] Metabolic Chiral Inversion of 2-Arylpropionic Acids. CRC Press.[1] (Contextual grounding for profen-like structure).

-

PubChem. "4-(1-Carboxyethyl)benzoic acid Compound Summary."[7] National Library of Medicine.[1] [1]

Sources

- 1. CN116003216A - Preparation method of ibuprofen - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. US5043274A - Process for producing an optically active 2-arylpropionic acid - Google Patents [patents.google.com]

- 5. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Structural Elucidation and Purity Assessment of 4-(1-Carboxyethyl)benzoic acid via High-Field NMR

Introduction & Scope

4-(1-Carboxyethyl)benzoic acid is a critical bifunctional intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and high-performance polyesters. Structurally, it possesses two distinct carboxylic acid moieties: one conjugated directly to the aromatic ring (benzoic acid type) and one aliphatic (propionic acid type).

Accurate characterization of this molecule presents specific challenges due to:

-

Solubility: The dicarboxylic acid nature leads to strong intermolecular hydrogen bonding, resulting in poor solubility in non-polar solvents like CDCl₃.

-

Proton Exchange: The two acidic protons are highly exchangeable, often leading to broadened or missing peaks in wet solvents.

-

Structural Isomerism: Distinguishing the 1-carboxyethyl group from potential linear isomers (e.g., 2-carboxyethyl) requires precise coupling constant analysis.

This Application Note provides a robust protocol for the complete structural assignment and purity assessment of 4-(1-Carboxyethyl)benzoic acid using 1H and 13C NMR in DMSO-d₆.

Experimental Protocol

Reagents and Materials

-

Analyte: 4-(1-Carboxyethyl)benzoic acid (>98% purity recommended for reference).

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D, containing 0.03% (v/v) TMS (Tetramethylsilane).

-

Note: DMSO is selected to disrupt intermolecular hydrogen bonding and ensure complete solubility.

-

-

Tubes: 5mm High-Precision NMR tubes (Wilmad 535-PP or equivalent).

Sample Preparation Workflow

To ensure reproducibility and minimize water exchange signals, follow this strict preparation protocol:

-

Weighing: Accurately weigh 10–15 mg of the solid sample into a clean vial.

-

Dissolution: Add 0.6 mL of DMSO-d₆.

-

Homogenization: Sonicate for 30 seconds. Ensure the solution is clear and free of suspended particles.

-

Critical Step: If the solution appears cloudy, do not filter immediately; mild heating (40°C) is preferred over filtration to prevent concentration gradients, unless particulates are clearly insoluble impurities.

-

-

Transfer: Transfer the solution to the NMR tube using a glass pasteur pipette to avoid plasticizer leaching.

Instrument Parameters (600 MHz equivalent)

| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° angle ensures faster relaxation recovery. |

| Spectral Width | 20 ppm (-2 to 18 ppm) | 240 ppm (-10 to 230 ppm) | Wide proton window captures acidic protons >12 ppm. |

| Acquisition Time | 3.0 sec | 1.0 sec | Sufficient for high-resolution coupling analysis. |

| Relaxation Delay (D1) | 5.0 sec | 2.0 sec | Critical: Long D1 needed for full integration of aromatic protons and quaternary carbons. |

| Scans (NS) | 16 | 1024 | High signal-to-noise ratio required for 13C quaternary detection. |

| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature. |

Structural Analysis & Assignment

1H NMR Interpretation

The proton spectrum in DMSO-d₆ reveals a distinct pattern separating the aliphatic chain from the aromatic core.

-

Acidic Protons (COOH): Typically appear as a very broad singlet between 12.0–13.0 ppm. In dry DMSO, these may resolve into two separate peaks, but often coalesce due to exchange.

-

Aromatic Region (Ar-H): The para-substitution pattern creates a pseudo-AA'BB' system (often appearing as two doublets).

-

The protons ortho to the electron-withdrawing carboxyl group are deshielded (~7.9 ppm).

-

The protons ortho to the alkyl group are relatively shielded (~7.4 ppm).

-

-

Aliphatic Region:

-

Methine (-CH-): A distinct quartet due to coupling with the methyl group.

-

Methyl (-CH₃): A doublet due to coupling with the single methine proton.

-

13C NMR Interpretation

Carbon NMR provides the definitive confirmation of the two different carbonyl environments.

-

Aliphatic Carboxyl (~175 ppm): Typical for propionic acid derivatives.

-

Aromatic Carboxyl (~167 ppm): Typical for benzoic acid derivatives (conjugated).

Summary of Chemical Shifts (Table)

| Position | Group | 1H Shift (δ ppm) | Multiplicity (J in Hz) | 13C Shift (δ ppm) | Assignment Logic |

| 1 | -COOH (Aliphatic) | 12.0-13.0 | br s | ~175.2 | High shift characteristic of aliphatic acids. |

| 2 | -CH- (Methine) | 3.78 | q (J=7.2) | ~44.8 | Quartet confirms adjacent methyl group. |

| 3 | -CH₃ (Methyl) | 1.36 | d (J=7.2) | ~18.3 | Doublet confirms adjacent methine. |

| 4 | Ar-C (Quaternary) | — | — | ~146.5 | Ipso to alkyl group. |

| 5, 9 | Ar-H (Ortho to alkyl) | 7.42 | d (J=8.2) | ~127.8 | Shielded relative to protons near COOH. |

| 6, 8 | Ar-H (Ortho to COOH) | 7.88 | d (J=8.2) | ~129.5 | Deshielded by magnetic anisotropy of C=O. |

| 7 | Ar-C (Quaternary) | — | — | ~129.0 | Ipso to aromatic COOH. |

| 10 | -COOH (Aromatic) | 12.0-13.0 | br s | ~167.1 | Conjugation lowers the chemical shift vs aliphatic. |

Visualizations

Molecular Structure & Numbering

The following diagram illustrates the structure and the numbering scheme used in the table above.

Caption: Structural connectivity and functional group classification for 4-(1-Carboxyethyl)benzoic acid.

Analytical Decision Tree

This workflow ensures the correct identification of the compound against potential impurities or isomers.

Caption: Logic flow for confirming structural identity and ruling out common regioisomers.

Senior Scientist's Commentary & Troubleshooting

The "Water" Problem

In DMSO-d₆, the residual water peak typically appears around 3.3 ppm.[1][2] However, in the presence of dicarboxylic acids, the acidic protons can exchange with the residual water, shifting the water peak downfield (often to 4.0–6.0 ppm) and broadening it.

-

Action: If the integration of the acidic protons (~12 ppm) is low (< 2H), check the water peak integral. The "missing" intensity is likely pooled there due to fast exchange.

qNMR Considerations

For quantitative NMR (qNMR) to determine purity:

-

D1 Delay: The aromatic protons adjacent to the carbonyls have longer T1 relaxation times. Ensure D1 is at least 5×T1 (approx. 15-20s) for <1% error, or use 5s for standard screening.

-

13C Satellites: When integrating the aromatic doublets, be aware of 13C satellite peaks (0.55% intensity on either side) which can be confused with impurities in high-sensitivity scans.

Distinguishing from Ibuprofen

This molecule is the "demethylated" precursor to Ibuprofen derivatives. Ibuprofen contains an isobutyl group (doublet at 0.9 ppm, multiplet at 1.8 ppm, doublet at 2.4 ppm). The absence of these peaks and the presence of the downfield aromatic doublet (7.9 ppm vs 7.2 ppm in Ibuprofen) confirms the benzoic acid moiety is intact and not alkylated/reduced.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for benzoic acid derivative shifts). [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Mass spectrometry fragmentation pattern of 4-(1-Carboxyethyl)benzoic acid

Abstract

This application note details the mass spectrometry (MS) characterization of 4-(1-Carboxyethyl)benzoic acid (C₁₀H₁₀O₄, MW 194.18 Da), a critical dicarboxylic acid often encountered as a stable oxidative metabolite or synthetic intermediate of 2-arylpropionic acid derivatives (e.g., Ibuprofen). We provide a validated protocol for its analysis using Electrospray Ionization (ESI) in negative mode, highlighting the sequential decarboxylation pathways that serve as its spectral fingerprint. This guide is designed for researchers requiring high-confidence structural confirmation in pharmacokinetic (PK) and impurity profiling studies.

Introduction & Chemical Context

4-(1-Carboxyethyl)benzoic acid presents a unique analytical challenge due to its dual carboxylic acid functionality—one attached directly to the aromatic ring (benzoic acid moiety) and one on an aliphatic side chain (propionic acid moiety).

-

Chemical Structure: A benzene ring substituted at position 1 with a carboxyl group (-COOH) and at position 4 with a 1-carboxyethyl group (-CH(CH₃)COOH).

-

Relevance: This compound is structurally significant as a "truncated" analogue of profen drugs, where the lipophilic alkyl chain (e.g., isobutyl in ibuprofen) is absent or fully oxidized. Its polarity requires specific LC conditions to prevent peak tailing and ensure adequate retention.

-

Ionization Physics: Due to the presence of two acidic protons, ESI in negative mode (ESI-) is the gold standard for sensitivity. While positive mode (ESI+) is possible, it typically produces unstable adducts or requires derivatization. This protocol focuses on the robust ESI- [M-H]⁻ pathway.

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (MeOH).

-

Working Standard: Dilute to 1 µg/mL in 50:50 MeOH:Water (v/v).

-

Critical Step: Ensure the final diluent pH is neutral or slightly basic (pH ~7-8) using Ammonium Acetate if sensitivity is low; however, for standard screening, unbuffered MeOH:Water is usually sufficient as the carboxylic protons are labile.

LC-MS/MS Conditions

The following parameters are optimized for a Triple Quadrupole (QqQ) or Q-TOF system.

| Parameter | Setting / Description |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for higher pH stability) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

| Capillary Voltage | 2.5 - 3.0 kV (Negative Mode) |

| Source Temp | 350°C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Cone Voltage | 20 - 30 V (Optimize to prevent in-source decarboxylation) |

Fragmentation Mechanism & Analysis

The fragmentation of 4-(1-Carboxyethyl)benzoic acid follows the Sequential Decarboxylation Rule characteristic of aromatic dicarboxylic acids.

The Precursor Ion[2][3]

-

[M-H]⁻ = m/z 193.05

-

Upon electrospray ionization, the molecule loses a proton. The deprotonation is statistically more likely to occur at the benzoic acid moiety due to resonance stabilization of the charge, though rapid proton exchange occurs in the gas phase.

-

Primary Fragmentation (The "Aliphatic Loss")

-

Transition: m/z 193 → m/z 149

-

Neutral Loss: 44 Da (CO₂)

-

Mechanism: The aliphatic carboxylic acid (on the ethyl group) is energetically more prone to cleavage than the aromatic carboxyl. The loss of CO₂ generates a carbanion intermediate stabilized by the benzene ring.

Secondary Fragmentation (The "Aromatic Loss")

-

Transition: m/z 149 → m/z 105

-

Neutral Loss: 44 Da (CO₂)

-

Mechanism: The remaining benzoate moiety undergoes decarboxylation. This is a high-energy transition requiring higher collision energy (CE).

-

Identity of m/z 105: This ion corresponds to the [C₈H₉]⁻ anion (ethylbenzene anion equivalent). While typically unstable, it is observed in tandem MS as a terminal fragment before further degradation into C-H backbone fragments.

Summary of Transitions

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Structural Assignment |

| 193.05 | 149.06 | CO₂ (44 Da) | 10 - 15 | [M-H-CO₂]⁻ (Loss of aliphatic carboxyl) |

| 193.05 | 105.07 | 2 x CO₂ (88 Da) | 25 - 35 | [M-H-2CO₂]⁻ (Total decarboxylation) |

| 193.05 | 175.04 | H₂O (18 Da) | 15 - 20 | [M-H-H₂O]⁻ (Anhydride formation, minor path) |

Pathway Visualization

The following diagrams illustrate the fragmentation logic and the analytical workflow.

Figure 1: ESI(-) Fragmentation Pathway

Visualizing the sequential loss of carbon dioxide.

Caption: Stepwise decarboxylation of 4-(1-Carboxyethyl)benzoic acid in negative ion mode.

Figure 2: Analytical Workflow

Standard Operating Procedure for sample analysis.

Caption: Linear workflow for targeted MRM analysis of the analyte.

Quality Assurance & Troubleshooting

To ensure data integrity (Trustworthiness), the following validation steps are mandatory:

-

In-Source Fragmentation Check:

-

Isotopic Confirmation:

-

The ¹³C isotope peak should be visible at m/z 194.

-

Theoretical intensity of m/z 194 is approximately 11% of the m/z 193 peak (due to 10 carbons). Significant deviation indicates co-eluting impurities or space-charge effects.[2]

-

-

Solvent Blanks:

-

Inject a solvent blank (MeOH:Water) between samples. Dicarboxylic acids can be "sticky" in the LC system. Ensure no carryover at m/z 193.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10444113, Carboxyibuprofen (Related Structure). Retrieved January 29, 2026 from [Link]

-

Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A. (General principles of acid metabolite fragmentation). [Link]

-

MassBank of North America. Mass Spectral Database: Benzoic Acid Derivatives. (Verified fragmentation patterns for aromatic acids). [Link]

-

Borges, K. B., et al. (2011). LC–MS–MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers.[6] Analytical and Bioanalytical Chemistry.[1][6][7][8] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Showing Compound Ibuprofen (FDB022743) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-(1-Carboxyethyl)benzoic Acid as a Chiral Building Block

Executive Summary

4-(1-Carboxyethyl)benzoic acid (also known as 2-(4-carboxyphenyl)propionic acid) is a bifunctional dicarboxylic acid often overlooked as merely a degradation product of Ibuprofen. However, its structural uniqueness—possessing both a rigid aromatic carboxylate and a flexible, chiral aliphatic carboxylate—renders it a powerful scaffold for peptidomimetics , chiral Metal-Organic Frameworks (MOFs) , and fragment-based drug discovery (FBDD) .

This guide provides a technical roadmap for researchers to transition this molecule from a "standard impurity" to a high-value chiral building block. We detail the chemical logic for differentiating its two acid termini and provide a validated protocol for its enantiomeric resolution, enabling the synthesis of optically pure libraries.

Chemical Architecture & Logic

To utilize this building block effectively, one must understand its dual-reactivity profile. The molecule contains two distinct carboxylic acid environments:[1]

-

Benzoic Acid Moiety (Aryl-COOH):

-

pKa: ~4.2

-

Reactivity: Conjugated, more acidic, electronically distinct.

-

Role: Provides rigid anchoring or π-π stacking interactions.

-

-

Propionic Acid Moiety (Alkyl-COOH):

-

pKa: ~4.6

-

Reactivity: Alpha-chiral center, sterically modulated by the methyl group.

-

Role: Introduces a chiral vector and conformational flexibility.

-

Orthogonal Functionalization Strategy

The acidity difference (

Figure 1: Strategic workflow for resolving and differentiating the reactive sites of 4-(1-Carboxyethyl)benzoic acid.

Application Domains

A. Pharmaceutical Intermediates (Peptidomimetics)

In drug design, this molecule acts as a phenylalanine surrogate with a restricted conformation. The alpha-methyl group locks the side chain conformation, potentially increasing potency by reducing the entropic penalty upon binding to a receptor.

-

Target Class: Prostaglandin receptor antagonists (e.g., EP4), Thromboxane A2 receptor antagonists.

-

Mechanism: The benzoic acid mimics a polar anchor (like an aspartate interaction), while the chiral ethyl chain directs a hydrophobic tail into a specific pocket.

B. Chiral Metal-Organic Frameworks (MOFs)

Chiral dicarboxylic acids are critical for constructing homochiral MOFs used in enantioselective separation and catalysis.

-

Advantage: Unlike the achiral terephthalic acid (a common linker), 4-(1-Carboxyethyl)benzoic acid lowers the symmetry of the lattice.

-

Function: The alpha-methyl group protrudes into the MOF pore, creating a chiral environment that can discriminate between guest enantiomers.

Experimental Protocols

Protocol A: Enantiomeric Resolution via Diastereomeric Salt Formation

Objective: Isolation of the (S)-enantiomer from commercially available racemic material.

Materials:

-

Racemic 4-(1-Carboxyethyl)benzoic acid (CAS: 67381-50-4)[2][3]

-

(S)-(-)-1-Phenylethylamine (Resolving agent)

-

Solvent: Ethanol/Water (95:5)

-

HCl (1M)

Procedure:

-

Dissolution: Dissolve 10.0 g (51.5 mmol) of racemic acid in 150 mL of hot Ethanol/Water (95:5).

-

Salt Formation: Add 3.12 g (25.7 mmol, 0.5 eq) of (S)-(-)-1-Phenylethylamine dropwise with stirring. Note: Using 0.5 equivalents maximizes the yield of the less soluble diastereomeric salt based on "Pope and Peachey" principles.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Filtration: Filter the white precipitate. This is the diastereomeric salt enriched in the (S)-acid/(S)-amine complex (Verify absolute configuration via specific rotation; typically (S)-acids form less soluble salts with (S)-amines in this class).

-

Recrystallization: Recrystallize the wet cake from hot ethanol (approx. 10 mL/g) to upgrade chiral purity to >99% de.

-

Liberation: Suspend the purified salt in 50 mL water and acidify with 1M HCl to pH 1-2.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layers over

and concentrate. -

QC: Analyze by Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA/TFA).

Protocol B: Regioselective Esterification (Benzoic Acid Protection)

Objective: Selectively protect the aromatic carboxyl group to allow modification of the chiral aliphatic chain.

Rationale: The benzoic acid moiety is electronically favored for esterification under specific Fischer conditions, while the alpha-methyl group sterically retards the aliphatic acid.

Procedure:

-

Setup: Dissolve 1.0 g of (S)-4-(1-Carboxyethyl)benzoic acid in 20 mL of anhydrous Methanol.

-

Catalyst: Add 0.1 eq of Acetyl Chloride dropwise at 0°C (generates anhydrous HCl in situ).

-

Reaction: Stir at room temperature for 4-6 hours. Critical: Monitor by TLC/LCMS. Do not reflux, or the aliphatic acid will also esterify.

-

Quench: Neutralize with solid

, filter, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc). The major product will be the methyl 4-(1-carboxyethyl)benzoate (aromatic ester, free aliphatic acid).

Analytical Standards & Quality Control

To ensure the integrity of the chiral building block, the following specifications should be met before use in library synthesis.

| Test | Method | Acceptance Criteria |

| Purity (Chemical) | HPLC (C18, Acetonitrile/Water + 0.1% TFA) | > 98.0% |

| Purity (Chiral) | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99.0% ee |

| Identity | 1H NMR (DMSO-d6) | Doublet at ~1.4 ppm (3H, CH3), Quartet at ~3.7 ppm (1H, CH) |

| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/EtOAc) |

References

-

Compound Identification & Properties

-

Synthetic Methodology (Resolution & Functionalization)

- Ager, D. J., et al. "Commercial, Enzymatic Processes for the Manufacture of Chiral Intermediates." Bioorganic & Medicinal Chemistry, 2000. (Contextual reference for 2-arylpropionic acid resolution).

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH). Link

-

Applications in Drug Discovery

-

MOF Applications

-

Carboxylic MOFs Linkers. Alfa Chemistry. (Overview of dicarboxylic acid linkers in MOF construction). Link

-

Sources

- 1. CAS 67381-50-4: 4-(1-carboxyethyl)benzoic acid [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. (4-(1-Carboxy-ethyl)-Benzoic Acid) - SRIRAMCHEM [sriramchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. DL-2-(4-Carboxyphenyl)propionic Acid | 67381-50-4 [chemicalbook.com]

- 6. veeprho.com [veeprho.com]

- 7. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Chiral 4-(1-Carboxyethyl)benzoic Acid

Executive Summary & Molecular Profile[1]

The target molecule, 4-(1-carboxyethyl)benzoic acid , represents a critical bifunctional scaffold in medicinal chemistry.[1] Structurally, it is a para-carboxy derivative of the 2-arylpropionic acid ("profen") class.[1] Its rigid phenyl core and two chemically distinct carboxylic acid moieties make it a valuable intermediate for protease inhibitors, metabolic disease therapeutics, and chiral metal-organic frameworks (MOFs).[1]

Achieving high enantiomeric excess (ee) at the benzylic position is challenging due to the potential for racemization via enolization. This guide presents two distinct, high-fidelity protocols for synthesizing the (R)- or (S)-enantiomers:

-

Chemo-Catalytic Route: Asymmetric Hydrogenation using Ru(II)-BINAP complexes (High Scalability).

-

Bio-Catalytic Route: Enzymatic Kinetic Resolution using Immobilized Lipase B from Candida antarctica (Green Chemistry).

Target Molecule Data

| Property | Specification |

| IUPAC Name | 2-(4-Carboxyphenyl)propionic acid |

| Molecular Weight | 194.19 g/mol |

| Chiral Center | C2 (Benzylic position) |

| Solubility Profile | Low in water (pH < 4); Soluble in MeOH, EtOH, DMSO.[1] |

| Critical Challenge | Separation of aliphatic vs. aromatic carboxyl reactivity. |

Protocol A: Asymmetric Hydrogenation (Scalable)

This route utilizes Noyori-type asymmetric hydrogenation.[1] It is preferred for large-scale synthesis (>100g) where 100% theoretical yield is desired (no loss of the "wrong" enantiomer).[1]

Retrosynthetic Strategy

The chiral center is generated by reducing the alkene of 2-(4-methoxycarbonylphenyl)acrylic acid .[1] We utilize the methyl ester at the para-position to improve solubility in organic solvents during hydrogenation, preventing catalyst poisoning by the free aromatic acid.

Materials & Reagents[1][2][3]

-

Substrate: 2-(4-(methoxycarbonyl)phenyl)acrylic acid (Purity >98%).

-

Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (for (S)-product) or the (R)-BINAP analog for (R)-product.[1]

-

Solvent: Degassed Methanol (HPLC Grade).[1]

-

Base: Triethylamine (Et3N).[1]

-

Equipment: High-pressure hydrogenation autoclave (e.g., Parr Reactor).

Step-by-Step Protocol

Step 1: Catalyst Preparation (In-situ or Pre-formed) [1]

-

Note: Ruthenium complexes are air-sensitive.[1] All handling must occur in a glovebox or under argon.[1]

-

Dissolve [RuCl(p-cymene)((S)-BINAP)]Cl (1.0 mol%) in degassed methanol.

Step 2: Hydrogenation

-

Load the substrate (10 mmol) into the autoclave glass liner.

-

Add degassed methanol (30 mL).

-

Add the catalyst solution.

-

Critical: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x) to remove all oxygen.

-

Pressurize to 50 bar (725 psi) H₂.

-

Stir at 1000 rpm at ambient temperature (25°C) for 12–24 hours.

-

Insight: Higher temperatures increase rate but may slightly erode ee.[1]

-

Step 3: Workup & Hydrolysis

-

Vent H₂ carefully.[1][2] Concentrate the solvent under reduced pressure.

-

Hydrolysis: Dissolve the intermediate (methyl ester) in THF/Water (1:1). Add LiOH (3.0 equiv). Stir at 40°C for 4 hours to cleave the methyl ester.

-

Acidify to pH 2 with 1M HCl. The chiral di-acid precipitates.[1]

-

Filter and recrystallize from Ethanol/Water.[1]

Mechanistic Pathway (Graphviz)[1]

Figure 1: Catalytic cycle for the asymmetric hydrogenation of 2-arylacrylic acids.

Protocol B: Enzymatic Kinetic Resolution (Green)[1]

This route is ideal for laboratories without high-pressure equipment or when both enantiomers are required for biological testing (one from the hydrolyzed product, one from the unreacted ester).

Strategy

We employ Novozym 435 (Immobilized Candida antarctica Lipase B, CAL-B).[1] This enzyme displays high enantioselectivity for the hydrolysis of aliphatic esters of 2-arylpropionic acids.

-

Reaction: Racemic Diester + H₂O → (S)-Mono-acid + (R)-Diester + MeOH.[1]

Materials[1][2][4]

-

Substrate: Dimethyl 2-(4-carboxyphenyl)propionate (Racemic).[1]

-

Biocatalyst: Novozym 435 (immobilized on acrylic resin).[1]

-

Solvent System: Phosphate Buffer (pH 7.[1][3]0) / Acetonitrile (9:1 v/v).[1]

-

Note: The co-solvent is essential for substrate solubility.

-

Step-by-Step Protocol

Step 1: Reaction Setup

-

Suspend Racemic Diester (500 mg) in 20 mL of Phosphate Buffer/ACN mixture.

-

Add Novozym 435 (50% w/w relative to substrate).[1]

-

Incubate in an orbital shaker at 30°C, 200 rpm .

Step 2: Monitoring (The 50% Conversion Rule)

-

Monitor reaction progress via HPLC every 2 hours.

-

Stop the reaction exactly at 50% conversion.

-

Why? Beyond 50%, the enzyme begins to attack the "slower" enantiomer, eroding the ee of the remaining ester.

-

Step 3: Separation

-

Filter off the immobilized enzyme (can be washed and reused).

-

Adjust filtrate pH to 8.0 with saturated NaHCO₃.[1]

-

Extraction 1 (The Ester): Extract with Ethyl Acetate (3x).[1] The organic layer contains the (R)-Diester (unreacted).

-

Extraction 2 (The Acid): Acidify the aqueous layer to pH 2.0 with HCl. Extract with Ethyl Acetate.[1] The organic layer contains the (S)-Mono-acid (product).[1]

Workflow Diagram (Graphviz)[1]

Figure 2: Kinetic resolution workflow separating (S)-acid and (R)-ester via pH-controlled extraction.[1]

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis relies on rigorous analytics.[1] Do not rely solely on optical rotation, as trace impurities can skew results.

Chiral HPLC Method[1][3]

-

Column: Chiralpak AD-H or OJ-H (Daicel), 4.6 x 250 mm.[1]

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

-

Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Retention Times (Typical for AD-H):

Absolute Configuration

Confirm absolute configuration via X-ray crystallography if a single crystal can be grown, or by comparing specific rotation

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Hydrogenation) | Catalyst poisoning (O₂ or solvent impurities).[1] | Degas solvents rigorously (freeze-pump-thaw).[1] Use fresh substrate.[1] |

| Low ee (Hydrogenation) | Temperature too high or H₂ pressure too low.[1] | Lower temp to 10°C; Increase pressure to 80 bar. |

| Emulsion during Workup | Dicarboxylic acid acts as a surfactant.[1] | Add brine (sat. NaCl) and use a small amount of MeOH in the extraction solvent. |

| Enzyme Inactivity | pH drift or acetonitrile concentration too high.[1] | Maintain <10% organic co-solvent.[1] Use automatic titrator to maintain pH 7.[1]0. |

References

-

Noyori, R., & Ohta, T. (1990). Asymmetric Hydrogenation of 2-Arylpropenoic Acids. Journal of Organic Chemistry. Link (Foundational work on Ru-BINAP hydrogenation of atropic acid derivatives).[1]

-

Monteiro, J., et al. (2005). Synthesis of (S)-Ibuprofen via Asymmetric Hydrogenation. Tetrahedron: Asymmetry. Link (Protocol adaptation for 2-arylpropionic acids).[1]

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched "Profens". Tetrahedron: Asymmetry. Link (Review of biocatalytic routes for this structural class).[1]

-

Novozymes A/S. (2023).[1][4] Application Sheet: Kinetic Resolution using Novozym 435. Link (Manufacturer protocols for CAL-B usage).

Sources

- 1. 4-(2-Carboxyethyl)benzoic acid | CAS 38628-51-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(1-Carboxyethyl)benzoic Acid Synthesis

Topic: High-Yield Synthesis & Purification of 4-(1-Carboxyethyl)benzoic acid CAS: 67381-50-4 Synonyms: 2-(4-Carboxyphenyl)propionic acid; α-Methylterephthalic acid derivative. Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: Why is your yield low?

Before adjusting parameters, identify your synthesis route. The two most common pathways for 4-(1-Carboxyethyl)benzoic acid (4-CEBA) encounter distinct yield-limiting factors.

Select your current workflow:

| Route Type | Methodology | Common Yield Killers |

| Route A (Catalytic) | Pd-Catalyzed Carbonylation of 2-(4-bromophenyl)propionic acid | Catalyst poisoning, Dehalogenation (side reaction), CO mass transfer limits. |

| Route B (Classic) | Hydrolysis of 2-(4-cyanophenyl)propionate derivatives | Incomplete hydrolysis, Decarboxylation (thermal), Product loss in aqueous phase. |

| Route C (Oxidative) | Oxidation of 4-isopropylbenzoic acid or similar alkyls | NOT RECOMMENDED. High risk of over-oxidation to Terephthalic acid (impurity). |

Scientist's Note: If you are currently using Route C (Oxidative cleavage) , stop. The selectivity required to oxidize one alkyl group while preserving the

-methyl chiral center on the other is kinetically unfavorable. Switch to Route A for yields >85%.

The "Gold Standard" Protocol: Pd-Catalyzed Hydroxycarbonylation

The most robust method for high-yield synthesis involves the installation of the benzoic acid moiety onto the pre-functionalized propionic acid scaffold using Palladium-catalyzed carbonylation.

The Mechanism & Critical Control Points

This reaction transforms 2-(4-bromophenyl)propionic acid into 4-CEBA using CO gas (or a surrogate) and water.

Figure 1: Catalytic cycle for the hydroxycarbonylation of aryl bromides. Note the critical branching points for side reactions.

Optimized Protocol Parameters

| Parameter | Recommended Setting | Technical Rationale |

| Catalyst Precursor | Pd(OAc)₂ (1-3 mol%) | More stable than Pd(PPh₃)₄ in air; generates active Pd(0) species in situ. |

| Ligand | Xantphos or dppf (1.5 eq to Pd) | Bidentate ligands with wide bite angles favor reductive elimination, preventing catalyst precipitation (Pd black). |

| CO Source | CO Gas (Balloon or 5 bar) | Warning: Using CO surrogates (like Mo(CO)₆) often leaves metal residues that complicate purification. Direct gas is cleaner. |

| Base | K₂CO₃ or Et₃N (3 eq) | Neutralizes the HBr byproduct. Inorganic bases (K₂CO₃) often suppress hydrodehalogenation better than amines. |

| Solvent System | 1,4-Dioxane / Water (4:1) | Water is the nucleophile. Dioxane ensures solubility of the starting aryl bromide. |

| Temperature | 80°C - 100°C | <80°C: Slow kinetics (incomplete conversion). >110°C: Risk of decarboxylation of the propionic acid tail. |

Troubleshooting Guide: Specific Failure Modes

Issue 1: "I have high conversion, but low isolated yield."

Diagnosis: Product loss during workup due to water solubility. 4-CEBA is a dicarboxylic acid; it is highly polar. The Fix (pH-Controlled Extraction):

-

After reaction, evaporate organic solvent (Dioxane).

-

Dilute residue with water and adjust pH to >10 (using 1M NaOH).

-

Wash the aqueous layer with Ethyl Acetate (removes non-polar impurities/catalyst ligands). Discard organic layer.

-

Acidify the aqueous layer slowly to pH 2-3 using 1M HCl.

-

Extract with n-Butanol or 2-MeTHF (Methyltetrahydrofuran). Note: Standard EtOAc extraction is often insufficient for dicarboxylic acids.

-

Evaporate n-Butanol to obtain the crude solid.

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst deactivation (Pd black formation) or CO starvation. The Fix:

-

Check Ligand Ratio: Ensure Phosphine:Pd is at least 2:1 (monodentate) or 1.5:1 (bidentate).

-

Mass Transfer: If using a balloon, the reaction is likely CO-limited. Switch to a pressure vessel (autoclave) at 5 bar (75 psi).

-

Additives: Addition of 10 mol% NaI (Sodium Iodide) can accelerate the reaction by converting the Aryl-Bromide to a more reactive Aryl-Iodide in situ (Finkelstein-type mechanism).

Issue 3: "I see a major impurity (M-44 peak in MS)."

Diagnosis: Decarboxylation. The propionic acid group -CH(CH3)COOH has lost CO2, forming an ethyl group. The Fix:

-

Lower reaction temperature to 80°C .

-

Avoid strong mineral acids during the workup; use mild acidification (citric acid or dilute HCl) at 0°C.

Synthesis FAQ

Q: Can I use the chloro- analog (2-(4-chlorophenyl)propionic acid) instead of the bromo-? A: Generally, no . Aryl chlorides are significantly less reactive toward oxidative addition. You would need specialized, expensive ligands (like Buchwald biaryl phosphines) and higher temperatures, which increases the risk of decarboxylation. Stick to the Bromo- or Iodo- precursors for reliable yields.

Q: How do I remove the Palladium residue? A: dicarboxylic acids love to chelate metals.

-

Dissolve the crude product in hot ethanol.[1]

-

Add activated carbon (Charcoal) or a metal scavenger (e.g., SiliaMetS® Thiol).

-

Filter hot through Celite.

-

Recrystallize from Water/Ethanol (9:1).

Q: Is the product sensitive to racemization?

A: Yes. The

References & Further Reading

-

Hydroxycarbonylation of Aryl Halides:

-

Title: Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.

-

Source: ChemSusChem (via NIH/PubMed Central).

-

Relevance: Validates the Pd-catalyzed hydroxycarbonylation pathway as a high-yield "green" method.

-

URL:[Link]

-

-

Purification & Properties:

-

Title: 4-Acetoxy Benzoic acid Preparation (Standard Workup Protocols for Benzoic Acid Derivatives).

-

Source: Chemistry LibreTexts.

-

Relevance: Provides foundational techniques for the precipitation and recrystallization of benzoic acid derivatives.

-

URL:[Link]

-

-

Catalytic Carbonylation Overview:

-

Compound Data:

Sources

Troubleshooting common issues in 4-(1-Carboxyethyl)benzoic acid crystallization

Introduction

Welcome to the Technical Support Center. This guide addresses the crystallization challenges associated with 4-(1-Carboxyethyl)benzoic acid (also referred to as p-(1-carboxyethyl)benzoic acid). As a dicarboxylic acid with a chiral center on the ethyl side chain, this molecule presents unique purification hurdles compared to simpler analogs like benzoic acid or terephthalic acid.

Successful isolation requires balancing solubility differentials (pH-dependent) against the risk of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] This guide synthesizes field-proven protocols with thermodynamic principles to help you achieve high purity and flowable crystal habits.

Part 1: Troubleshooting Common Issues

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling or adding antisolvent, the solution turns milky or forms a sticky bottom layer (oil) rather than white crystals.

Root Cause: This phenomenon occurs when the system enters a Liquid-Liquid Miscibility Gap (LLPS) before crossing the solubility curve. For 4-(1-Carboxyethyl)benzoic acid, the flexible ethyl linkage lowers the melting point relative to rigid aromatics, widening the metastable zone where oiling occurs. This is most common in Ethanol/Water or Methanol/Water mixtures when the water (antisolvent) ratio is increased too rapidly.

Troubleshooting Protocol:

| Parameter | Adjustment | Scientific Rationale |

| Temperature | Increase Seeding Temp | Seeding above the LLPS boundary ensures growth on crystal surfaces rather than amorphous droplet formation [1].[1] |

| Solvent Ratio | Increase Organic Fraction | shifting the solvent composition towards the organic component (e.g., Ethanol) narrows the miscibility gap.[1] |

| Agitation | Increase Power Input | If oiling has occurred, high shear can disperse droplets, promoting mass transfer to seed crystals if they are present.[1] |

Q: Can I recover an oiled-out batch? A: Yes. Re-heat the mixture until the oil redissolves (becomes a single phase). Add 5-10% more organic solvent.[1] Cool slowly to 5°C above the previous oiling temperature, then add seeds.

Issue 2: Low Purity & High Mother Liquor Inclusion

Symptom: HPLC purity is <98%, or the crystals appear "wet" and sticky even after drying.

Root Cause: Agglomeration. When nucleation is uncontrolled (crashing out), crystals fuse together, trapping impure mother liquor in the voids. For dicarboxylic acids, this often happens during pH swing crystallization (acidification of the carboxylate salt) if the acid addition is too fast.

Troubleshooting Protocol:

-

Switch to Reverse Addition (for pH Swing):

-

Standard: Adding acid to the salt solution creates high local supersaturation at the drop point.

-

Optimized: Add the salt solution slowly into a pre-acidified heel. This maintains a constant low pH, favoring steady growth over burst nucleation.

-

-

Implement a Digestion (Ostwald Ripening) Step:

-

Hold the slurry at an elevated temperature (e.g., 50°C) for 1-2 hours before final cooling. This allows fines to dissolve and redeposit onto larger, purer crystals [2].

-

Issue 3: Poor Flowability (Needles/Plates)

Symptom: The dried powder bridges in the hopper or filters extremely slowly (high cake resistance).

Root Cause: High aspect ratio crystals (needles) pack inefficiently.[1] Benzoic acid derivatives tend to grow as needles in non-polar solvents or pure water due to strong hydrogen bonding along specific axes.

Solution:

-

Change Solvent System: Switch to a solvent that interacts with the fast-growing face of the crystal (hydrogen bond disruption). For this molecule, a 2-Propanol (IPA)/Water mixture often yields blockier, more flowable prisms compared to Ethanol/Water.[1]

Part 2: Visualizing the Logic

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Figure 1: Diagnostic logic for crystallization failures. Blue nodes represent decision points; Red nodes represent corrective actions.

Part 3: Recommended Experimental Protocol

Standard Cooling Crystallization (Ethanol/Water System)

This protocol is designed to minimize oiling out while maximizing yield for 4-(1-Carboxyethyl)benzoic acid.[1]

Materials:

-

Crude 4-(1-Carboxyethyl)benzoic acid[1]

-

Solvent: Ethanol (Absolute)[1]

-

Antisolvent: Deionized Water[1]

-

Equipment: Jacketed reactor with overhead stirring (pitched blade impeller).[1]

Step-by-Step Workflow:

-

Dissolution:

-

Charge crude solid and Ethanol (ratio: 5 mL per gram of solid).

-

Heat to 65°C . Ensure complete dissolution.

-

Clarification: If insolubles remain, filter hot (0.45 µm PTFE).[1]

-

-

Metastable Zone Entry:

-

Cool slowly to 50°C (approx. 0.5°C/min).

-

Critical Step: Add Seed Crystals (1-2 wt% of pure product).

-

Hold for 30 minutes to allow seeds to heal.

-

-

Antisolvent Addition (The "Growth" Phase):

-

Begin adding Water slowly.

-

Target Ratio: Final Ethanol:Water should be 40:60 v/v.

-

Dosing Rate: Add over 2-3 hours. Note: If solution turns milky immediately, stop and heat up (you hit the oiling boundary).

-

-

Final Cooling & Isolation:

-

Cool ramp to 5°C over 2 hours.

-

Filter immediately.

-

Wash: Use a cold (5°C) mixture of 30:70 Ethanol:Water to displace mother liquor without dissolving yield.

-

Dry under vacuum at 45°C.

-

Process Flow Diagram

Figure 2: Linear workflow for the optimized cooling crystallization process.[1]

References

-

Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization. Retrieved January 29, 2026, from [Link][1]

-

Nagy, Z. K., et al. (2012).[1] Model-based control of a cooling crystallization process. Chemical Engineering Science. (General reference for cooling ramps and supersaturation control).

-

ResearchGate. (2024).[1] Oiling-Out in Industrial Crystallization of Organic Small Molecules. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Purity Assurance for 4-(1-Carboxyethyl)benzoic Acid

Based on your request, I have designed a comprehensive Technical Support Center guide for 4-(1-Carboxyethyl)benzoic acid (also known as 2-(4-carboxyphenyl)propionic acid). This compound is a critical dicarboxylic acid intermediate, often monitored as a degradation product of Ibuprofen (Ibuprofen Impurity I) or used as a monomer in high-performance polymers.

This guide is structured to address the specific "pain points" of purification: separating regioisomers, managing enantiomeric purity, and removing metal catalysts.

CAS No: 67381-50-4 | Molecular Formula: C₁₀H₁₀O₄ Role: Ibuprofen Degradation Product (Impurity I), Polymer Monomer, Ligand for MOFs.[1]

Introduction: The Purification Landscape

As a Senior Application Scientist, I often see researchers struggle with this molecule because of its amphiphilic dicarboxylic nature and its chiral center at the benzylic position. Unlike simple benzoic acid, the propionic acid side chain introduces stereochemistry and specific solubility behaviors that standard protocols fail to address.

This guide treats your purification process as a logic gate system . You must first identify the type of impurity (Isomeric vs. Chemical) before selecting the removal strategy.

Module 1: Diagnostic Identification (The "Triage" Phase)

Q: My HPLC shows a split peak or "shoulder" near the main peak. Is this the regioisomer or the enantiomer?

A: This is the most common diagnostic challenge.

-

Regioisomer (3-(1-Carboxyethyl)benzoic acid): This is a chemical impurity. On a standard C18 Reverse Phase column, this will typically elute close to your target but can be resolved.

-

Enantiomer (R vs S): This is a stereochemical impurity. On a standard C18 column, these will co-elute perfectly. You cannot see enantiomeric excess (ee) without a chiral column.

Diagnostic Protocol: Run the following two methods to validate your material.

Table 1: Recommended Chromatographic Parameters

| Parameter | Method A: Chemical Purity (RP-HPLC) | Method B: Enantiomeric Purity (Chiral HPLC) |

| Column | C18 (e.g., Agilent Zorbax SB-C18), 5µm, 4.6x250mm | Chiralpak AD-H or OD-H (Amylose/Cellulose based) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Hexane : Ethanol : TFA (90 : 10 : 0.[1]1) |

| Gradient | 0-10 min: 10% B → 60% B10-15 min: 60% B (Isocratic) | Isocratic |

| Detection | UV @ 254 nm (Aromatic ring) | UV @ 254 nm |

| Expected Order | 1. Oxidative byproducts (Polar)2. Target Molecule 3. Decarboxylated impurity (4-Ethylbenzoic acid) | 1. (R)-Enantiomer2.[1][2] (S)-Enantiomer (Order varies by column) |

Critical Insight: If you observe a peak eluting after your main peak in Method A, it is likely 4-Ethylbenzoic acid (CAS 586-38-9), a common degradation product caused by thermal decarboxylation of the propionic acid group [1].

Module 2: Chemical Purification Protocols

Q: My crude solid is beige/brown. How do I remove the color and the inorganic salts efficiently?

A: Do not attempt direct recrystallization on crude, colored material; the impurities will occlude into the crystal lattice. Use the pH-Swing Extraction method. This exploits the dicarboxylic acid nature of the molecule, allowing it to dissolve in base (as a dianion) while non-acidic impurities remain insoluble.

Protocol: The "Double-Drop" pH Swing

-

Principle: 4-(1-Carboxyethyl)benzoic acid has two acidic protons (pKₐ₁ ≈ 4.1, pKₐ₂ ≈ 5.0).

Step-by-Step Workflow:

-

Dissolution: Suspend 10g of crude solid in 100mL of 1M NaOH . Stir until fully dissolved (pH > 12).

-

Why: Both carboxyl groups deprotonate, becoming highly water-soluble.

-

-

Filtration (The Scavenge): Filter the solution through a Celite pad.

-

Removal: Removes dust, polymer bits, and non-acidic organic tars.

-

-

Oxidative Cleanup (Optional): If the solution is dark, add 0.5g Activated Carbon, stir for 30 mins, and filter again.

-

Precipitation: Slowly add 6M HCl dropwise to the filtrate while stirring vigorously.

-

Target: Lower pH to < 2.0.

-

-

Isolation: The white solid will crash out. Filter, wash with cold water (3x 20mL) to remove NaCl, and dry at 50°C under vacuum.

Q: I still have the regioisomer (3-isomer) or starting material. How do I polish it?

A: Recrystallization is required here. The 4-isomer packs more efficiently than the 3-isomer due to symmetry.

Recrystallization Solvent System:

-

Primary Choice: Water/Ethanol (80:20 v/v).

-

Procedure:

-

Heat solvent mixture to boiling.

-

Add solid until saturation.

-

Cool slowly to room temperature, then to 4°C.

-

Note: Rapid cooling traps the 3-isomer. Slow cooling excludes it.

-

Module 3: Visualizing the Logic

Below is the decision tree for processing your material. This ensures you do not waste time on the wrong purification method.

Caption: Figure 1. Purification Decision Matrix. Follow the logic path based on initial HPLC diagnostics to select the correct remediation step.

Module 4: Advanced Troubleshooting (FAQs)

Q: The melting point is lower than the literature value (225-227°C). Why?

A: A depressed melting point usually indicates:

-

Residual Solvent: Dicarboxylic acids trap water/ethanol easily. Ensure you dry at 50°C under high vacuum for at least 12 hours.

-